molecular formula C15H21NO5 B5474176 1-[(3S,4S)-3,4-dihydroxypiperidin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone

1-[(3S,4S)-3,4-dihydroxypiperidin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone

Cat. No.: B5474176
M. Wt: 295.33 g/mol
InChI Key: JYDGYUHJQPSQTK-RYUDHWBXSA-N
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Description

1-[(3S,4S)-3,4-dihydroxypiperidin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperidine ring substituted with hydroxyl groups and a dimethoxyphenyl group, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3S,4S)-3,4-dihydroxypiperidin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone typically involves multiple steps, starting from readily available precursors. One common approach is the reaction of 3,4-dimethoxybenzaldehyde with a suitable piperidine derivative under controlled conditions to form the desired product. The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[(3S,4S)-3,4-dihydroxypiperidin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups on the piperidine ring can be oxidized to form ketones or carboxylic acids.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohols.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the carbonyl group may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

1-[(3S,4S)-3,4-dihydroxypiperidin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(3S,4S)-3,4-dihydroxypiperidin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone involves its interaction with specific molecular targets. The hydroxyl groups on the piperidine ring and the methoxy groups on the phenyl ring allow the compound to form hydrogen bonds and hydrophobic interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(3S,4S)-3,4-dihydroxypiperidin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone is unique due to the presence of both the piperidine ring and the dimethoxyphenyl group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[(3S,4S)-3,4-dihydroxypiperidin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-20-13-4-3-10(7-14(13)21-2)8-15(19)16-6-5-11(17)12(18)9-16/h3-4,7,11-12,17-18H,5-6,8-9H2,1-2H3/t11-,12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYDGYUHJQPSQTK-RYUDHWBXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)N2CCC(C(C2)O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)CC(=O)N2CC[C@@H]([C@H](C2)O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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